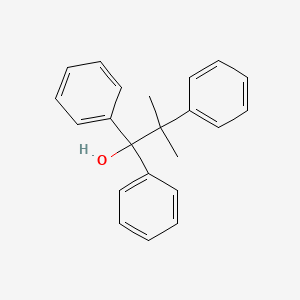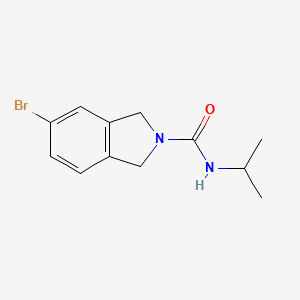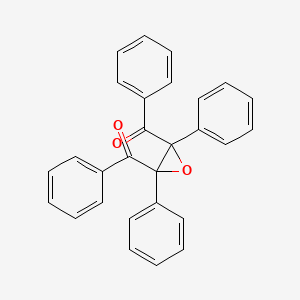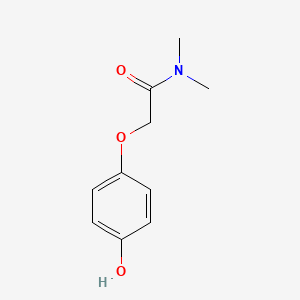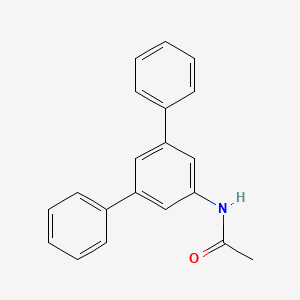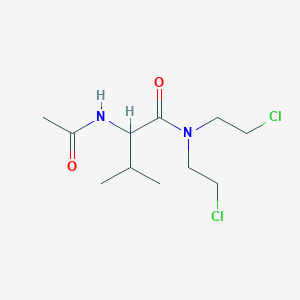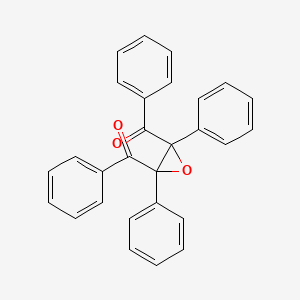
tert-Butyl (3-(methylsulfinyl)propyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3-(methylsulfinyl)propyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a methylsulfinyl group, and a propyl chain attached to a carbamate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-(methylsulfinyl)propyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor containing the 3-(methylsulfinyl)propyl group. One common method involves the use of tert-butyl chloroformate and 3-(methylsulfinyl)propylamine under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and high yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (3-(methylsulfinyl)propyl)carbamate undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The carbamate group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: tert-Butyl (3-(methylsulfonyl)propyl)carbamate
Reduction: tert-Butyl (3-(methylthio)propyl)carbamate
Substitution: Various carbamate derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl (3-(methylsulfinyl)propyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines and can be used in various organic synthesis reactions.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and as a probe to investigate biochemical pathways involving carbamates.
Medicine
In medicine, this compound is explored for its potential as a prodrug. The carbamate group can be hydrolyzed in vivo to release the active drug, making it a useful tool for drug delivery systems.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl (3-(methylsulfinyl)propyl)carbamate involves the interaction of the carbamate group with specific molecular targets. In biological systems, the carbamate group can inhibit enzymes by forming a covalent bond with the active site, leading to enzyme inactivation. The methylsulfinyl group can also participate in redox reactions, affecting cellular oxidative stress pathways.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (3-aminopropyl)carbamate
- tert-Butyl (3-(methylamino)propyl)carbamate
- tert-Butyl (3-hydroxypropyl)carbamate
Uniqueness
tert-Butyl (3-(methylsulfinyl)propyl)carbamate is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical reactivity and biological activity. This group allows the compound to undergo specific oxidation and reduction reactions that are not possible with other similar carbamates. Additionally, the methylsulfinyl group can influence the compound’s solubility and stability, making it suitable for various applications in research and industry.
Propiedades
Número CAS |
1395890-57-9 |
|---|---|
Fórmula molecular |
C9H19NO3S |
Peso molecular |
221.32 g/mol |
Nombre IUPAC |
tert-butyl N-(3-methylsulfinylpropyl)carbamate |
InChI |
InChI=1S/C9H19NO3S/c1-9(2,3)13-8(11)10-6-5-7-14(4)12/h5-7H2,1-4H3,(H,10,11) |
Clave InChI |
DTRAADSQHKCZCA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCCS(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(Benzylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B13987443.png)
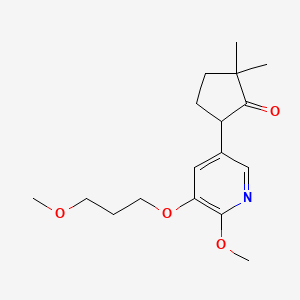
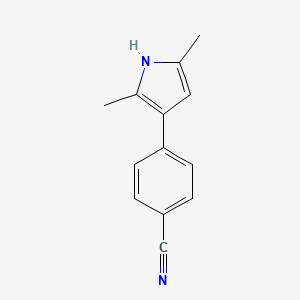

![Tert-butyl 3-formyl-4,7-dihydrothieno[2,3-C]pyridine-6(5H)-carboxylate](/img/structure/B13987454.png)

